molecular formula C9H6O3 B1599205 5-hydroxy-4H-chromen-4-one CAS No. 3952-69-0

5-hydroxy-4H-chromen-4-one

Cat. No. B1599205
CAS RN: 3952-69-0
M. Wt: 162.14 g/mol
InChI Key: CJMXMDVAKVSKFI-UHFFFAOYSA-N
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Description

5-Hydroxy-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The molecular formula is C9H6O3, with an average mass of 162.142 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in the chromanone structure differentiates it from chromone .


Chemical Reactions Analysis

The reaction mechanism involves the generation of tertiary butoxide radical initially which by oxidative single-electron transformation is converted to iodochroman-4-one . Later, hydrogen iodide is removed from iodochroman-4-one to give the desired product, i.e., 4H-chromen-4-ones .

Scientific Research Applications

Synthesis Techniques and Applications

  • Microwave-promoted Synthesis: 5-Hydroxy-4H-chromen-4-one has been utilized in the microwave-promoted synthesis of pyrano[3,2-c]chromen-5(4H)-ones. This process offers benefits like short reaction times, avoidance of toxic solvents and catalysts, and high yield of products (Reddy et al., 2016).
  • Catalyst and Solvent-Free Synthesis: A novel method for synthesizing pyrano[3,2-c]chromen-5(4H)-ones involves using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This technique is environmentally friendly and allows for easy separation of the catalyst (Fekri et al., 2018).
  • Chemically Sustainable Synthesis: A catalyst-free and room temperature synthesis method has been developed for creating diverse 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones. This approach is noted for its eco-friendliness and high atom-economy (Brahmachari & Nurjamal, 2017).

Pharmaceutical Applications

  • Topoisomerase II Catalytic Inhibitor: A derivative of this compound, specifically 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, acts as a non-intercalative topo II specific catalytic inhibitor. This compound exhibits selectivity against the α-isoform with reduced toxicity (Park et al., 2019).
  • Interleukin-5 Inhibitors: Novel chromen-4-one analogs have been synthesized and evaluated for their inhibitory activity against interleukin-5. These compounds showed significant inhibition, indicating potential for therapeutic applications (Boggu et al., 2017).

Spectroscopy and Electrochemistry

  • Spectroscopic Analysis: Spectroscopic and quantum mechanical studies of compounds related to this compound have been conducted. This includes analysis of their interaction with graphene and potential biological activities (Al-Otaibi et al., 2020).
  • Electrochemical Studies: Synthesis and electrochemical analysis of novel compounds derived from this compound, showing potential antibacterial and antioxidant activities, have been reported (Al-ayed, 2011).

Structural Analysis

  • Crystallographic Study: The structure of a compound closely related to this compound, isolated from Cleom viscosa Linn, has been elucidated through crystallographic methods, revealing details of hydrogen bonding and molecular interactions (Swamy et al., 2006).

Safety and Hazards

5-Hydroxy-4H-chromen-4-one may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the significant biological and pharmaceutical activities of 4-chromanone-derived compounds , more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and pave the way for further investigation in drug discovery .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMXMDVAKVSKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420482
Record name 5-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3952-69-0
Record name 5-Hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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